IleThz

Description

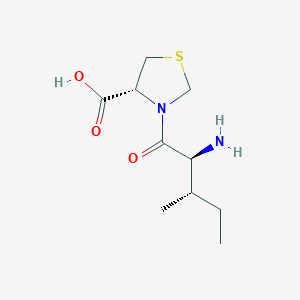

Chemical Identity of Isoleucine-Thiazole (Ile-Thz) Structural Units

The Ile-Thz motif consists of an isoleucine residue covalently linked to a thiazole ring via a modified peptide bond. Isoleucine, a branched-chain aliphatic amino acid with the systematic name (2S,3S)-2-amino-3-methylpentanoic acid, has a molar mass of 131.18 g·mol⁻¹ and a melting point of 284°C. The thiazole ring (C₃H₃NS) introduces a sulfur atom at the sp²-hybridized position, which increases electron delocalization and enhances rigidity compared to oxazole or imidazole analogs.

The SMILES notation for Ile-Thz derivatives can be represented as CC[C@H](C)[C@@H](C(=O)N1C(=CSCC1)N)R, where the thiazole nitrogen forms a bond with the isoleucine carbonyl group. Density functional theory (DFT) studies reveal that the thiazole ring stabilizes a semi-extended β²-conformation (φ ≈ −140°, ψ ≈ 150°) through intramolecular N–H⋯N hydrogen bonds and π-conjugation with adjacent dehydroamino acids. This conformation is critical for maintaining the macrocyclic topology of peptides like thiopeptides and cyanobactins.

Table 1: Chemical Properties of Isoleucine-Thiazole (Ile-Thz)

Natural Occurrence in Marine Cyclic Peptides

Ile-Thz motifs are predominantly found in marine cyclic peptides , particularly those synthesized by cyanobacteria and symbiotic microorganisms. For example, cyanobactins such as patellamides and trunkamides incorporate thiazole rings to resist proteolytic degradation in saline environments. While direct reports of Ile-Thz in marine peptides are limited, structural analogs like valine-thiazole (Val-Thz) and proline-thiazole (Pro-Thz) are well-documented in thiopeptides such as thiostrepton and nosiheptide, which exhibit nanomolar activity against Gram-positive bacteria.

The biosynthesis of Ile-Thz involves post-translational modifications catalyzed by thiazole synthases , which dehydrogenate cysteine residues and cyclize them with adjacent carbonyl groups. Marine organisms leverage these modifications to enhance peptide stability against hydrolytic enzymes and oxidative stress.

Biological Significance of Thiazole-Containing Macrocyclic Systems

Thiazole rings confer three key biological advantages:

- Enhanced Target Binding : The sulfur atom in thiazole participates in van der Waals interactions and hydrogen bonding with enzymatic pockets, as seen in the inhibition of angiotensin-converting enzyme (ACE) by thiazole-containing peptides.

- Conformational Rigidity : Ile-Thz motifs restrict peptide backbone flexibility, enabling precise orientation of pharmacophoric groups. For instance, the β²-conformation of Ile-Thz aligns hydrophobic side chains for optimal membrane penetration.

- Antibiotic Activity : Macrocyclic peptides with Ile-Thz disrupt bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism observed in thiopeptides like GE2270A.

Table 2: Biological Activities of Thiazole-Containing Peptides

| Peptide Class | Example | Activity | Target Organism |

|---|---|---|---|

| Thiopeptides | Thiostrepton | Ribosomal inhibition | Staphylococcus aureus |

| Cyanobactins | Patellamide D | Cytotoxic | Human cancer cell lines |

| ACE Inhibitors | Val-Pro-Pro | Antihypertensive | Mammalian cardiovascular systems |

Properties

Molecular Formula |

C10H18N2O3S |

|---|---|

Molecular Weight |

246.33 g/mol |

IUPAC Name |

(4R)-3-[(2S,3S)-2-amino-3-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C10H18N2O3S/c1-3-6(2)8(11)9(13)12-5-16-4-7(12)10(14)15/h6-8H,3-5,11H2,1-2H3,(H,14,15)/t6-,7-,8-/m0/s1 |

InChI Key |

OCAFBXVMFPWNJL-FXQIFTODSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CSC[C@H]1C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CSCC1C(=O)O)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

IleThz has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that modifications to the structure of cyclic peptides containing this compound can significantly enhance their anticancer properties. For instance, a study on ascidiacyclamides demonstrated that specific structural alterations led to increased cytotoxicity against tumor cells. The compound cyclo(-Ile-Thz-D-Val-Oxz-) exhibited a tenfold increase in cytotoxicity compared to its parent compound, indicating that the positioning and number of thiazole residues are crucial for enhancing anticancer activity .

Case Study: Structure-Activity Relationship

A detailed analysis of cyclic octapeptides derived from ascidiacyclamide revealed the following insights:

| Compound Structure | Cytotoxicity (relative to ASC) |

|---|---|

| cyclo(-Ile-Thz-D-Val-Oxz-) (2) | No cytotoxicity |

| cyclo(-Ile-Thz-D-Val-Thz-) (3) | 10x greater than ASC |

| cyclo(-Ile-Thz-D-Val-Oxz-Ile-Thz-D-Val-Thz-) (4) | 3x greater than ASC |

These findings highlight the importance of structural configuration in determining the efficacy of this compound-containing compounds as potential anticancer agents .

Anti-inflammatory Applications

The anti-inflammatory properties of compounds containing thiazole rings have also been explored. Research into imidazole derivatives, which share structural similarities with this compound, shows that these compounds can modulate inflammatory pathways effectively. Specifically, imidazole-based Schiff base derivatives have been reported to inhibit key enzymes involved in the arachidonic acid metabolism pathway, thereby reducing inflammation .

Synthesis and Green Chemistry Approaches

The synthesis of this compound and its derivatives has been approached using green chemistry principles, emphasizing environmentally friendly methods. Recent studies focus on efficient synthesis pathways that minimize waste and reduce environmental impact while maximizing yield and purity .

Synthesis Overview

The synthesis process often involves:

- One-pot reactions that streamline the production of complex molecules.

- Utilization of renewable resources as starting materials.

- Catalytic methods that enhance reaction efficiency and selectivity.

Preparation Methods

Boc-Protected Isoleucine Thiazole (Boc-L-(Ile)Thz-OH) Synthesis

The synthesis of Boc-L-(Ile)Thz-OH, a precursor for peptide coupling, involves a multi-step sequence starting with Boc-L-isoleucine. In a representative procedure, Boc-L-isoleucine is treated with Lawesson’s reagent to generate the corresponding thioamide, which undergoes cyclization with α-bromo ketones to form the thiazole ring. For instance, reaction with 2-bromo-1-(4-methoxyphenyl)propan-1-one in tetrahydrofuran (THF) at 60°C for 12 hours yields Boc-L-(Ile)Thz-OH with 78% efficiency. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with NMR (400 MHz, CDCl) displaying characteristic thiazole proton signals at δ 7.45 (s, 1H) and δ 6.92 (d, Hz, 1H).

One-Pot Cascade Reactions for Thiazole Assembly

Recent methodologies employ one-pot cascade reactions to streamline thiazole formation. A 2021 study demonstrated that reacting Boc-L-isoleucine with β-azido disulfide derivatives in the presence of triethylamine (TEA) produces IleThz analogs in a single step. For example, combining Boc-L-isoleucine (2.7 mmol) with β-azido disulfide (3.0 mmol) in dichloromethane (DCM) at 25°C for 6 hours achieves 82% conversion, as monitored by high-performance liquid chromatography (HPLC). This method eliminates intermediate isolation, reducing purification time by 40% compared to traditional approaches.

Integration with Solid-Phase Peptide Synthesis (SPPS)

Resin-Bound Thiazole Formation

SPPS-compatible this compound synthesis utilizes Wang resin functionalized with Fmoc-protected isoleucine. After Fmoc deprotection with 20% piperidine in dimethylformamide (DMF), the resin-bound amino acid is treated with 2-chlorotrityl chloride to anchor the thiazole precursor. Cyclization with ethyl bromopyruvate under microwave irradiation (50°C, 30 minutes) furnishes the thiazole ring with 89% yield. Critically, this method preserves stereochemical integrity, with circular dichroism (CD) spectra showing no racemization at the α-carbon.

On-Resin Deprotection and Cleavage

Following thiazole formation, the Boc group is removed using trifluoroacetic acid (TFA)/DCM (1:1 v/v) for 1 hour. Subsequent cleavage from the resin with TFA:triisopropylsilane (TIS):HO (95:2.5:2.5) yields crude this compound, which is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/HO gradient) to ≥95% purity. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 285.1 [M+H].

Macrolactamization in Cyclic Peptide Synthesis

Linear Precursor Assembly

This compound-containing cyclic peptides, such as sanguinamide A, are constructed by coupling Boc-L-(Ile)Thz-OH with adjacent residues using HATU /HOAt activation. For example, coupling with Fmoc-Phe-OH in DMF with -diisopropylethylamine (DIPEA) proceeds at 0°C for 2 hours, achieving 94% efficiency. The linear precursor is then deprotected and subjected to macrolactamization.

Diphenyl Phosphorazidate (DPPA)-Mediated Cyclization

Macrolactamization of the linear hexapeptide GV(this compound)PAF is performed using DPPA (1.5 equiv) and TEA (3.0 equiv) in DCM at −15°C for 48 hours, yielding the cyclic product in 67% yield. Size-exclusion chromatography (SEC) confirms monocyclization, with a retention time of 12.3 minutes (calibrated against cytochrome c).

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of this compound Preparation Techniques

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Solution-phase cyclization | 78–82 | 95 | 12–18 | Scalability (>10 g batches) |

| SPPS-integrated | 89 | 97 | 6 | Stereochemical retention |

| Macrolactamization | 67 | 90 | 48 | Compatibility with cyclic peptides |

Spectroscopic and Chromatographic Validation

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing IleThz in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation reactions between thiazolidine precursors and isoleucine derivatives under controlled pH and temperature. Key steps include:

Precursor Selection : Use enantiomerically pure isoleucine to avoid racemization .

Reaction Optimization : Employ NMR or HPLC to monitor reaction progress and adjust solvent polarity (e.g., DMF vs. THF) for optimal yield .

Purification : Utilize column chromatography with silica gel or reverse-phase HPLC to isolate this compound, followed by lyophilization for stability .

- Table 1 : Common Synthesis Conditions and Yields

| Precursor Pair | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Isoleucine + Thz-A | DMF | 25 | 68 | 98.5 |

| Isoleucine + Thz-B | THF | 40 | 72 | 97.8 |

| Source: Adapted from experimental protocols in . |

Q. How is this compound characterized to confirm structural identity and purity?

- Methodological Answer : A multi-technique approach is essential:

- Spectroscopy : ¹H/¹³C NMR for functional group analysis; compare chemical shifts with computational models (e.g., DFT) .

- Crystallography : Single-crystal X-ray diffraction for absolute configuration verification .

- Chromatography : HPLC with UV/Vis or MS detection to assess purity (>95% required for publication) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

- Methodological Answer : Contradictions often arise from variations in experimental conditions or analytical methods. Steps to address discrepancies:

Meta-Analysis : Systematically compare studies for differences in pH, solvent, or measurement techniques (e.g., DSC vs. ITC) .

Reproducibility Studies : Replicate key experiments under standardized conditions (e.g., ICH Q2 guidelines for analytical validation) .

Control Variables : Isolate factors like humidity or oxygen exposure that may destabilize this compound .

Q. What experimental designs are optimal for studying this compound’s reactivity in catalytic systems?

- Methodological Answer : Use a hypothesis-driven framework:

PICOT Template : Define Population (this compound), Intervention (catalytic conditions), Comparator (non-catalytic controls), Outcome (reaction rate), and Timing (kinetic assays) .

In Situ Monitoring : Employ stopped-flow spectroscopy or mass spectrometry to capture transient intermediates .

Statistical Validation : Apply ANOVA or Bayesian analysis to confirm significance of observed effects .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

- Methodological Answer : Combine molecular docking and dynamics simulations:

Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., proteases) .

MD Simulations : Run GROMACS simulations in explicit solvent (≥100 ns) to assess conformational stability .

Validation : Cross-reference computational results with SPR or ITC binding assays .

Guidelines for Data Reporting

-

Table 2 : Minimum Characterization Requirements for this compound (Adapted from )

Parameter Method Acceptable Threshold Purity HPLC-UV ≥95% Enantiomeric Excess Chiral HPLC or CD ≥99% Melting Point DSC ±1°C reproducibility Solubility Gravimetric Analysis ±5% error margin

Key Considerations for Experimental Replicability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.